3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 88765-77-9
VCID: VC2375825
InChI: InChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H
SMILES: C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15 g/mol

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

CAS No.: 88765-77-9

Cat. No.: VC2375825

Molecular Formula: C10H15Cl2N3

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride - 88765-77-9

Specification

CAS No. 88765-77-9
Molecular Formula C10H15Cl2N3
Molecular Weight 248.15 g/mol
IUPAC Name 3-(1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H
Standard InChI Key FKTASQBFLHXILH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl

Introduction

Chemical Identity and Characterization

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride (CAS: 88765-77-9) is a heterocyclic compound containing a benzimidazole ring with a three-carbon propyl chain terminating in an amine group, crystallized as a dihydrochloride salt. The compound contains a benzimidazole ring and an amino group attached to a propane-1-amine backbone, with two hydrochloride groups . Its structure suggests potential interactions with specific receptors or enzymes, making it essential for investigations related to cellular pathways and therapeutic target identification .

Physical and Chemical Properties

The key physical and chemical properties of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride are summarized in the following table:

PropertyValueSource
CAS Number88765-77-9
Molecular FormulaC₁₀H₁₅Cl₂N₃
Molecular Weight248.15 g/mol
AppearanceSolid
Standard Purity≥95%
IUPAC Name3-(1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride

Structural Identifiers

For research and reference purposes, several structural identifiers are commonly used to uniquely identify this compound:

IdentifierValue
InChIInChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H
InChIKeyFKTASQBFLHXILH-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl
PubChem CID16298394

These structural identifiers provide unique digital representations of the compound's chemical structure, enabling accurate identification across different chemical databases and literature .

Synthesis and Chemical Reactions

N-Alkylation Approaches

One important synthetic strategy for benzimidazole derivatives involves N-alkylation reactions. According to research on N-alkylation of benzimidazoles with ketonic Mannich bases, these reactions can be used to introduce alkyl chains at specific positions of the benzimidazole scaffold . The ability of Mannich bases to alkylate structurally diverse substrates is a feature of particular interest in the chemistry of these compounds .

A typical reaction procedure might involve:

  • Mixing benzimidazole with a suitable ketonic Mannich base in a solvent system

  • Heating under reflux conditions

  • Cooling and isolation of the product

  • Conversion to the dihydrochloride salt using hydrochloric acid

Parent Compound Relationship

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is derived from the parent compound 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine (CID 1713151) . The relationship between the free base and the dihydrochloride salt is important for understanding the compound's chemical behavior and applications.

Research Applications and Significance

Pharmaceutical Research Applications

The benzimidazole scaffold present in 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride has significant implications for pharmaceutical research due to its biological activity profile. While specific activity data for this exact compound is limited in the search results, related benzimidazole derivatives have demonstrated important pharmacological properties:

  • Sodium Channel Modulation: Benzimidazole derivatives have been investigated as inhibitors of voltage-gated sodium channels, which are important targets for treating conditions like stroke, epilepsy, and neuropathic pain . Patent literature describes benzimidazole inhibitors of sodium channels with potential therapeutic applications .

  • Neuroprotective Effects: Research on 3-amino-1-(5-indanyloxy)-2-propanol derivatives bearing benzimidazole moieties has shown promising neuroprotective activity in rat models of transient middle cerebral artery occlusion, suggesting potential applications in treating ischemic stroke .

  • Receptor Interactions: The structural features of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride suggest potential interactions with specific receptors or enzymes, making it valuable for studies related to therapeutic target identification .

Chemical Building Block

This compound serves as an important chemical building block in the synthesis of more complex molecules with potential biological activities. Its presence in chemical supplier catalogs indicates its utility in pharmaceutical and medicinal chemistry research . Researchers can design potent microbial inhibitors by substituting the hydrogen atom on the benzimidazole ring with various functional groups.

Related Compounds and Derivatives

Several structural analogs and derivatives of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride have been reported in the literature, each with potential unique biological activities and applications.

Structural Analogs

The following table presents key structural analogs of the target compound:

Compound NameCAS NumberMolecular FormulaMolecular WeightDistinctive Feature
[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochlorideNot specifiedC₁₃H₂₁Cl₂N₃290.23 g/molIsopropyl group on N-1 position
3-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine hydrochlorideNot specifiedC₁₁H₁₆ClN₃225.72 g/molMethyl group on N-1 position, hydrochloride (not dihydrochloride)
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride1169950-70-2C₁₁H₁₇Cl₂N₃Not specifiedMethyl group at 5-position of benzimidazole
3-(5-CHLORO-1H-BENZIMIDAZOL-2-YL)PROPAN-1-AMINE915921-08-3C₁₀H₁₂ClN₃Not specifiedChloro group at 5-position of benzimidazole
3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride33544-86-4C₆H₁₃Cl₂N₃Not specifiedImidazole instead of benzimidazole core

Structure-Activity Relationships

The structure-activity relationships (SAR) of benzimidazole derivatives suggest that modifications to the core structure can significantly impact biological activity. For example:

  • N-1 substitution (as in the isopropyl and methyl derivatives) can affect the compound's ability to interact with target proteins

  • Ring substitution at various positions (5-methyl, 5-chloro) can modulate potency and selectivity

  • The salt form (hydrochloride vs. dihydrochloride) influences solubility and pharmacokinetic properties

These structural variations provide researchers with a toolkit for developing compounds with optimized properties for specific applications .

SupplierCatalog NumberPurityNotes
Muse ChemicalL006738≥95%For research use only, not for therapeutic use
Vulcan ChemicalVC2375825Not specifiedFor research use only, not for human or veterinary use
Multiple suppliers via EchemiVariousNot specified5196+ suppliers listed

The availability from multiple suppliers indicates the compound's significance in chemical research, while the consistent "research use only" designation highlights its current status as an investigational compound rather than an approved therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator